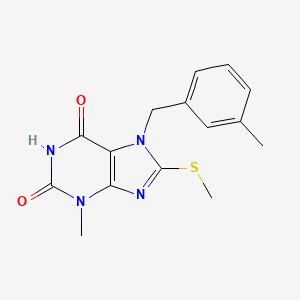

3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves multi-step reactions, starting from basic purine scaffolds. For example, the synthesis of carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones, which share a similar structure, has been achieved through complex organic reactions, highlighting the intricate nature of synthesizing such molecules (Didunyemi Mo et al., 2015).

Molecular Structure Analysis

The molecular structure of purine derivatives, including those similar to the compound , is characterized by the purine core, a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. Substituents at various positions on this core, such as the methyl, methylthio, and methylbenzyl groups, significantly influence the compound's chemical behavior and interactions. Studies on purine-6,8-diones provide insights into their ionization and methylation reactions, which are crucial for understanding the chemical nature of such compounds (M. Rahat et al., 1974).

Chemical Reactions and Properties

The chemical reactions and properties of purine derivatives are influenced by the nature and position of their substituents. For instance, thietanyl protection has been employed in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones to prevent undesirable reactions at certain positions, demonstrating the compound's reactivity and the need for protective groups in synthesis (F. Khaliullin & Y. Shabalina, 2020).

Physical Properties Analysis

The physical properties of 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, such as solubility, melting point, and crystalline structure, are determined by its molecular structure and substituents. While specific data on this compound may not be readily available, related purine derivatives' studies offer insights into how structural variations can affect these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the compound's behavior in different environments. The synthesis and reactions of similar purine derivatives indicate that substituents like methylthio and methylbenzyl groups can significantly alter the compound's reactivity and interaction with other molecules (W. Armarego & P. A. Reece, 1976).

Mecanismo De Acción

Target of Action

ZINC00282235, also known as NCGC00302747-01, UPCMLD0ENAT5734721:001, Oprea1_517005, Oprea1_839598, or 3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, is a compound with a wide range of biological functions Zinc, which is a component of the compound, is known to interact with a variety of proteins, including enzymes and transcription factors .

Mode of Action

Zinc, a component of the compound, has three primary biological roles: catalytic, structural, and regulatory . It is involved in intercellular communication and intracellular events that maintain normal physiological processes .

Biochemical Pathways

ZINC00282235 affects several biochemical pathways. Zinc, a component of the compound, is involved in numerous physiological processes, including cell cycle progression, immune functions, and meiosis . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .

Pharmacokinetics

It is known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

Zinc, a component of the compound, is known to control intercellular communication and intracellular events that maintain normal physiological processes .

Action Environment

It is known that the absorption of zinc can be influenced by dietary components .

Propiedades

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9-5-4-6-10(7-9)8-19-11-12(16-15(19)22-3)18(2)14(21)17-13(11)20/h4-7H,8H2,1-3H3,(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYYDJIXOBKTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SC)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-(3-methylbenzyl)-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)

![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)